Avobenzone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Water-insoluble, soluble in isopropanol, decyl oleate, capric/caprylic triglyceride, castor oil.

Synonyms

Canonical SMILES

- Primary Function: UVA Absorption

Avobenzone is a UVA filter, meaning it absorbs ultraviolet A radiation with wavelengths ranging from 320 to 400 nanometers (nm). UVA rays penetrate deeper into the skin compared to UVB rays and are linked to premature aging, wrinkles, and increased risk of skin cancer [National Cancer Institute, ].

Studies demonstrate Avobenzone's superior UVA absorption compared to other sunscreen ingredients like oxybenzone [Drug Delivery Strategies for Avobenzone: A Case Study of Photostabilization, National Institutes of Health (.gov), ]. This makes it a vital component in sunscreens seeking broad-spectrum protection.

Challenges and Research Efforts

Despite its effectiveness, Avobenzone presents certain challenges that scientific research is actively addressing:

- Photoinstability: Avobenzone degrades upon exposure to sunlight, reducing its efficacy over time [Evaluation of the avobenzone photostability in solvents used in cosmetic formulations, ResearchGate, ]. Research efforts focus on developing formulations that improve Avobenzone's stability in sunscreens [Drug Delivery Strategies for Avobenzone: A Case Study of Photostabilization, National Institutes of Health (.gov), ].

Avobenzone, chemically known as butyl methoxydibenzoylmethane, is a dibenzoylmethane derivative with the formula . It appears as a whitish to yellowish crystalline powder and has a weak odor. The compound is soluble in various oils and organic solvents but is insoluble in water . Avobenzone is notable for its broad-spectrum UV absorption capability, specifically targeting UVA rays, making it a popular ingredient in sunscreen formulations since its FDA approval in 1988 .

Avobenzone acts as a UV filter by absorbing UVA rays. When a UVA photon strikes an avobenzone molecule, the energy from the photon is absorbed, promoting an electron to a higher energy level within the molecule []. This excited state is unstable, and the molecule releases the energy as heat, effectively preventing the UV radiation from reaching the skin and causing damage [].

Avobenzone is generally considered safe for topical use in sunscreens []. However, some studies suggest potential endocrine-disrupting effects, although the evidence is inconclusive []. Additionally, avobenzone may cause allergic reactions in a small percentage of people [].

Here are some additional points to consider:

- Avobenzone has been banned in some eco-sensitive areas due to concerns about its potential impact on coral reefs.

- Research is ongoing to develop more stable forms of avobenzone or alternative broad-spectrum UVA filters.

Avobenzone undergoes keto-enol tautomerism, existing predominantly in the enol form when dissolved. This enol form is stabilized by intramolecular hydrogen bonding. Upon exposure to ultraviolet light, avobenzone can convert to its keto form, which is less stable and more prone to degradation. This photodegradation process can lead to the formation of various byproducts such as p-methoxybenzoic acid and t-butylbenzene . The degradation can result in significant loss of efficacy—up to 50-90% within the first hour of sun exposure .

While avobenzone effectively absorbs UVA radiation, it has been associated with several biological effects. Studies indicate that it can generate free radicals upon UV exposure, which may lead to oxidative stress and potential skin damage . Additionally, avobenzone has been linked to allergic reactions in some individuals, manifesting as photocontact dermatitis or classic allergic contact dermatitis . Its interaction with other sunscreen ingredients can also produce harmful breakdown products that may disrupt endocrine functions .

Avobenzone is synthesized through a Claisen condensation reaction involving 4-tert-butylbenzoic methyl ester and 4-methoxyacetophenone in the presence of sodium amide or potassium methoxide as a base. This reaction typically occurs in toluene and can yield up to 95% purity . The synthesis highlights the importance of controlling reaction conditions to maximize yield and minimize degradation.

The primary application of avobenzone is in sunscreen formulations, where it serves as an active ingredient providing protection against UVA rays. It is often combined with other agents like octocrylene or titanium dioxide to enhance stability and efficacy. Beyond cosmetics, avobenzone's photostability challenges have led researchers to explore its potential use in other fields such as pharmaceuticals and materials science .

Research indicates that avobenzone interacts with various chemicals commonly found in sunscreens. For instance, it can degrade when combined with mineral UV filters like zinc oxide and titanium dioxide unless appropriately coated . Additionally, avobenzone has been shown to react with chlorine, producing potentially toxic compounds that raise concerns about its safety profile when used in swimming environments .

Similar Compounds: Comparison

Several compounds share structural similarities or functional roles with avobenzone. Below are some notable examples:

| Compound Name | Structure Type | UV Absorption Range | Stability Issues |

|---|---|---|---|

| Oxybenzone | Benzophenone derivative | UVB/UVA | Known for endocrine disruption |

| Octinoxate | Cinamate derivative | UVB | Less effective against UVA |

| Homosalate | Salicylate derivative | UVB | Limited spectrum coverage |

| Titanium Dioxide | Mineral | Broad spectrum | Non-toxic but can cause irritation |

| Zinc Oxide | Mineral | Broad spectrum | Non-toxic but can cause irritation |

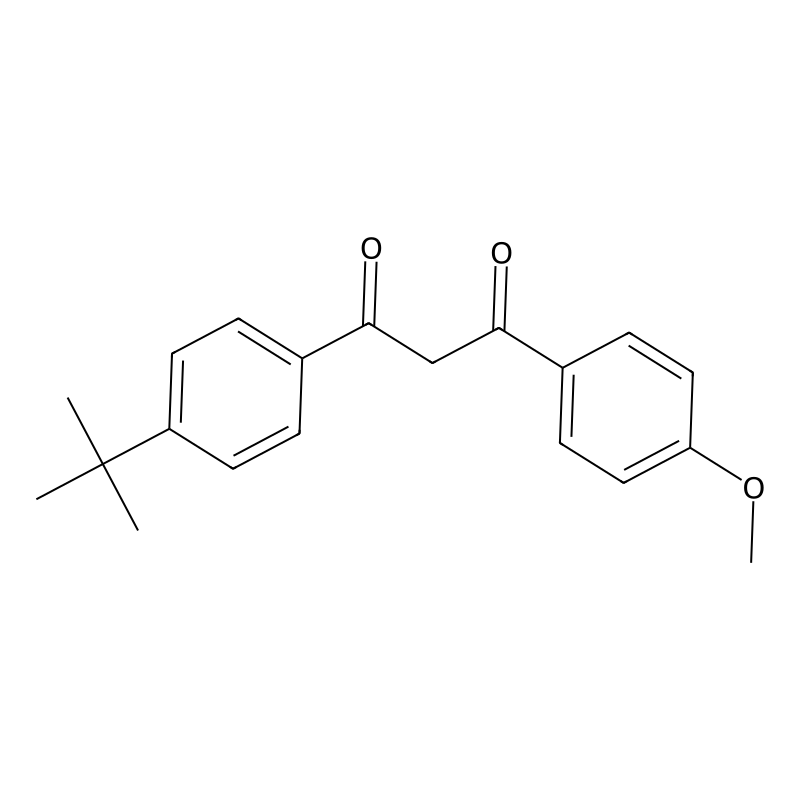

Avobenzone, with the systematic name 1-(4-methoxyphenyl)-3-(4-tert-butylphenyl)propane-1,3-dione, possesses the molecular formula C₂₀H₂₂O₃ and a molecular weight of 310.39 grams per mole [1] [2] [3] [4] [5]. The compound belongs to the dibenzoylmethane class of molecules and exists as a β-diketone derivative [6] [7]. The chemical structure is characterized by two aromatic rings connected through a propane-1,3-dione linkage, with one ring bearing a tert-butyl substituent at the para position and the other containing a methoxy group [1] [2] [3].

The molecule exhibits keto-enol tautomerism, existing as a dynamic equilibrium between its enol and keto forms in solution [6] [7] [8]. The enol form is planar and stabilized by intramolecular hydrogen bonding within the β-diketone system, while the keto form adopts a butterfly-like conformation [6] [7]. In the enol tautomer, resonance-assisted hydrogen bonding occurs due to the presence of the methoxy group, which facilitates π-electron delocalization and enhances the stability of the chelated enol form [6] [7].

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₂O₃ [1] [2] [3] |

| Molecular Weight | 310.39 g/mol [1] [2] [3] |

| IUPAC Name | 1-(4-methoxyphenyl)-3-(4-tert-butylphenyl)propane-1,3-dione [5] |

| CAS Registry Number | 70356-09-1 [1] [2] [3] [4] |

| SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)OC [5] |

| InChIKey | XNEFYCZVKIDDMS-UHFFFAOYSA-N [4] [5] |

Spectroscopic Characterization

Ultraviolet-Visible Absorption Spectrum

Avobenzone demonstrates distinctive ultraviolet-visible absorption characteristics that are dependent on its tautomeric form and solvent environment. The enol form exhibits a primary absorption band at 355 nanometers, while the keto form produces an absorption band at 265 nanometers when measured in cyclohexane [6] [7]. The compound exhibits exceptional UVA absorption capabilities, with an absorption spectrum spanning 320 to 400 nanometers and achieving peak absorption at approximately 357 nanometers [2] [9] [10].

Solvent polarity significantly influences the absorption maxima of the enol form. In ethyl acetate, the absorption maximum shifts to 356 nanometers, while in dimethyl sulfoxide the maximum occurs at 363 nanometers, and in methanol at 358 nanometers [6] [7]. This bathochromic shift with increasing solvent polarity reflects the stabilization of the excited state through enhanced π→π* transitions in the carbonyl-conjugated ethylene system of the enol form [8].

The compound exhibits phosphorescent properties, with the enol form displaying phosphorescence lasting approximately 30 milliseconds [6]. When diluted in ethyl acetate at ambient temperature, avobenzone demonstrates fluorescence with peaks at 405 nanometers, a quantum yield of 0.01, and a fluorescence lifetime of 13 picoseconds [6]. The keto form exhibits strong phosphorescence in the 410-450 nanometer range with a triplet state lifetime of approximately 190 milliseconds [6].

| Tautomeric Form | Solvent | Absorption Maximum (nm) |

|---|---|---|

| Enol | Cyclohexane | 355 [6] [7] |

| Enol | Ethyl Acetate | 356 [6] [7] |

| Enol | DMSO | 363 [6] [7] |

| Enol | Methanol | 358 [6] [7] |

| Keto | Cyclohexane | 265 [6] [7] |

Infrared Spectroscopy

Infrared spectroscopic analysis reveals characteristic vibrational modes corresponding to the functional groups present in avobenzone. The compound exhibits strong carbonyl stretching vibrations typical of β-diketone systems. The enol form demonstrates a carbonyl stretch at approximately 1600 wavenumbers, which is lower than typical ketone carbonyl frequencies due to the resonance stabilization and intramolecular hydrogen bonding within the chelated enol structure [11] [12].

Specific infrared absorption bands include aromatic carbon-hydrogen stretching vibrations at approximately 3070 wavenumbers, ring stretching coupled with carbon-carbon carbonyl asymmetric stretching modes in the 1560-1500 wavenumber range, carbon-oxygen stretching at approximately 1300 wavenumbers, and methoxy carbon-oxygen stretching in the 1260-1230 wavenumber region [11] [12]. The compound also displays carbon-hydrogen bending and carbonyl stretching modes at approximately 1170 and 1110 wavenumbers, along with carbon-hydrogen out-of-plane bending and ring deformation vibrations in the 780-700 wavenumber range [11] [12].

Upon tautomerization or complexation, notable changes occur in the infrared spectrum. The appearance of bands at higher frequencies, such as 1683 wavenumbers, indicates the formation of diketo tautomers where carbonyl bonds strengthen due to loss of conjugation [11] [12].

| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| Aromatic C-H Stretch | ~3070 | ν(=C-H) [11] [12] |

| C=O Stretch (Enol) | ~1600 | ν(C=O) with H-bonding [11] [12] |

| C=O Stretch (Keto) | ~1683 | ν(C=O) without conjugation [11] [12] |

| Ring Stretch | 1560-1500 | ν(C=C) + δ(OH) [11] [12] |

| C-O Stretch | ~1300 | ν(C-O) [11] [12] |

| Methoxy C-O Stretch | 1260-1230 | ν(C-O-CH₃) [11] [12] |

Nuclear Magnetic Resonance Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information about avobenzone in both solution and solid states. Proton NMR analysis reveals characteristic chemical shifts corresponding to the various hydrogen environments within the molecule [13] [14]. The aromatic protons appear in the typical aromatic region around 7-8 parts per million, with the tert-butyl methyl groups appearing as a singlet at approximately 1.35 parts per million [13].

The enolic proton represents a particularly distinctive feature in the proton NMR spectrum, appearing significantly downfield due to the intramolecular hydrogen bonding. This proton exhibits characteristic deuterium exchange behavior and provides insight into the tautomeric equilibrium [14]. Solution NMR studies demonstrate that while the tautomeric equilibrium favors the enol form, approximately 3.5 percent exists in the diketo form in cyclohexane-d₁₂, while no diketo form is observed in deuterated polar solvents [15].

Carbon-13 NMR spectroscopy reveals the carbon framework of the molecule, with the carbonyl carbons appearing in the characteristic downfield region around 180-200 parts per million [14]. Deuterium isotope effects on carbon-13 chemical shifts have been employed to study the nature of intramolecular hydrogen bonding. In solid-state studies, deuterium substitution of the enolic hydrogen produces isotope effects of 1.3 parts per million at room temperature and 2.0 parts per million at 185 Kelvin on the enolic carbon adjacent to the tert-butyl substituted ring [14].

Variable temperature NMR studies reveal temperature-dependent line shapes indicating intramolecular dynamics, specifically rapid rotation of the methoxybenzene fragment with an estimated energy barrier of approximately 57 kilojoules per mole [14].

| NMR Parameter | Value | Assignment |

|---|---|---|

| ¹H Chemical Shift | ~7-8 ppm | Aromatic protons [13] |

| ¹H Chemical Shift | ~1.35 ppm | tert-Butyl CH₃ [13] |

| ¹H Chemical Shift | ~17 ppm | Enolic proton [13] |

| ¹³C Isotope Effect | 1.3 ppm (RT) | Enolic carbon (OD) [14] |

| ¹³C Isotope Effect | 2.0 ppm (185K) | Enolic carbon (OD) [14] |

| Energy Barrier | ~57 kJ/mol | Methoxybenzene rotation [14] |

Physical Constants and Parameters

Melting and Boiling Points

Avobenzone exhibits well-defined thermal transition points that reflect its solid-state organization and intermolecular interactions. The compound demonstrates a melting point range of 81-86 degrees Celsius, with most sources reporting values between 81-84 degrees Celsius [16] [17] [18] [19] [20] [21] [22] [23]. The relatively narrow melting point range indicates good crystalline purity and consistent molecular packing in the solid state.

The boiling point of avobenzone has been determined both experimentally and through predictive modeling. Experimental observations place the boiling point at 463.6 degrees Celsius at standard atmospheric pressure [17] [20] [21], while predictive calculations suggest 463.6 ± 35.0 degrees Celsius at 760 millimeters of mercury [21] [23]. The high boiling point reflects the substantial molecular weight and the presence of aromatic systems that contribute to intermolecular π-π interactions.

The flash point, representing the lowest temperature at which vapors can ignite, occurs at 203.1 ± 26.0 degrees Celsius [20] [21], indicating that avobenzone requires significant thermal energy for vapor formation and ignition. This high flash point contributes to the compound's stability during typical formulation and storage conditions.

| Thermal Property | Value | Conditions |

|---|---|---|

| Melting Point | 81-86°C | Atmospheric pressure [16] [17] [18] [19] [20] |

| Boiling Point | 463.6°C | 760 mmHg [17] [20] [21] |

| Flash Point | 203.1 ± 26.0°C | Standard conditions [20] [21] |

Density and Solubility Profiles

The density of avobenzone has been reported with slight variations depending on measurement conditions and methods. Values range from 1.037-1.041 grams per cubic centimeter [22] to 1.079 grams per cubic centimeter [17] [23], with some sources reporting 1.1 ± 0.1 grams per cubic centimeter [20] [21]. These variations likely reflect differences in crystal packing, temperature conditions, and measurement techniques.

Avobenzone exhibits distinctly hydrophobic characteristics with extremely limited water solubility. The compound demonstrates water solubility values ranging from 0.01 milligrams per liter at 20 degrees Celsius [24] [25] to 27 micrograms per liter at 20 degrees Celsius [17] [23], with estimated values of 2.2 milligrams per liter at 25 degrees Celsius [26]. This minimal aquatic solubility reflects the compound's lipophilic nature and extensive aromatic character.

In contrast to its poor water solubility, avobenzone demonstrates excellent solubility in organic solvents. The compound readily dissolves in isopropanol, dimethyl sulfoxide, decyl oleate, capric acid/caprylic triglycerides, castor oil, chloroform, and methanol [1] [17] [19] [27] [28] [23]. For analytical applications, avobenzone exhibits solubility of approximately 5 milligrams per milliliter in ethanol, dimethyl sulfoxide, and dimethyl formamide [28]. In aqueous buffer systems, maximum solubility of approximately 0.33 milligrams per milliliter can be achieved using a 1:2 dimethyl sulfoxide to phosphate buffered saline solution [28].

| Solubility Parameter | Value | Solvent/Conditions |

|---|---|---|

| Water Solubility | 0.01 mg/L | 20°C [24] [25] |

| Water Solubility | 27 μg/L | 20°C [17] [23] |

| Organic Solubility | 5 mg/mL | Ethanol, DMSO, DMF [28] |

| Buffer Solubility | 0.33 mg/mL | 1:2 DMSO:PBS [28] |

| Density | 1.037-1.079 g/cm³ | Room temperature [17] [22] [23] |

Partition Coefficient and Polarity Indices

The partition coefficient represents a critical parameter for understanding avobenzone's distribution behavior between aqueous and organic phases. The logarithmic octanol-water partition coefficient (LogP) has been determined through multiple methodologies, yielding values that consistently indicate the compound's lipophilic nature. Reported LogP values include 4.51 [29], 4.81 [21], 6.1 [17] [26] [23], and experimental determinations of 4.27 [29].

The predicted acid dissociation constant (pKa) value of 9.74 ± 0.13 [17] [21] [23] indicates that avobenzone behaves as a weak acid under physiological conditions, with the enolic proton representing the most acidic site within the molecule. This pKa value suggests that the compound remains predominantly in its neutral form at physiological pH, which correlates with its observed lipophilic distribution characteristics.

Vapor pressure measurements demonstrate avobenzone's low volatility characteristics. The compound exhibits vapor pressure values below detection limits, with reported values of 0 pascals at 25 degrees Celsius [17] [23] and estimated values of 1.4 × 10⁻⁶ millimeters of mercury at 25 degrees Celsius [20]. The extremely low vapor pressure contributes to the compound's photostability and prevents significant evaporative losses during application.

The Henry's Law constant of 2 × 10⁻¹⁰ atmosphere-cubic meters per mole at 25 degrees Celsius [20] further confirms the compound's preference for organic phases over aqueous environments. The refractive index of 1.545 [20] [21] provides additional physical characterization data useful for quality control and identification purposes.

| Partition Parameter | Value | Conditions/Method |

|---|---|---|

| LogP | 4.27-6.1 | Octanol-water [17] [21] [29] [26] |

| pKa | 9.74 ± 0.13 | Predicted [17] [21] [23] |

| Vapor Pressure | <0.1 Pa | 25°C [17] [20] [23] |

| Henry's Constant | 2×10⁻¹⁰ atm·m³/mol | 25°C [20] |

| Refractive Index | 1.545 | Room temperature [20] [21] |

Crystal Structure and Solid-State Properties

Avobenzone crystallization behavior demonstrates significant complexity due to its tautomeric nature and interactions with other formulation components. The compound crystallizes from various solvents, with methanol being commonly employed for recrystallization procedures [30]. X-ray diffraction studies reveal that avobenzone can exist in different polymorphic forms, with the solid-state structure influenced by the predominant tautomeric form and crystal packing arrangements [30] [31].

Powder X-ray diffraction analysis of avobenzone crystals shows characteristic reflections that distinguish between the enol and keto tautomeric forms [30]. The diffraction patterns demonstrate additional reflections in the low-angle region below 2θ = 20 degrees for isolated crystals compared to pure tautomeric forms [30]. These observations suggest that the crystalline structure accommodates both tautomeric forms with specific geometric arrangements that optimize intermolecular interactions.

The crystallization process can be influenced by the presence of metal oxide particles, particularly titanium dioxide and zinc oxide, which act as nucleation sites [30] [31]. Energy-dispersive X-ray spectroscopy analysis reveals increased concentrations of titanium and zinc near crystal centers, indicating heterogeneous nucleation mechanisms [30]. This metal oxide-driven crystallization results in complex formation where the organic sunscreen molecules organize around inorganic oxide grains.

Scanning electron microscopy studies reveal that avobenzone crystals exhibit morphological characteristics dependent on crystallization conditions and the presence of additives [30] [31]. The crystals demonstrate surface features and growth patterns that reflect the underlying molecular packing arrangements and the influence of nucleation sites [30].

Raman spectroscopic analysis of crystalline avobenzone provides complementary information to X-ray diffraction studies [30]. The vibrational spectra reveal changes in molecular conformation upon crystallization, with shifts in characteristic bands indicating alterations in intramolecular hydrogen bonding and π-electron delocalization patterns [30]. These spectroscopic changes confirm that crystallization affects the tautomeric equilibrium and molecular geometry.

| Crystal Property | Observation | Analysis Method |

|---|---|---|

| Polymorphism | Multiple forms detected | PXRD [30] |

| Nucleation | Metal oxide assisted | EDS analysis [30] |

| Tautomerism | Both forms in crystals | Raman spectroscopy [30] |

| Morphology | Variable with conditions | SEM [30] [31] |

| Molecular Packing | π-π interactions | Structural analysis [30] |

Avobenzone exists in solution as a dynamic equilibrium between its keto and enol forms, with the equilibrium position being highly dependent on environmental conditions [1] [2]. In the ground state, the chelated enol form is thermodynamically favored due to the presence of a strong intramolecular hydrogen bond within the β-diketone structure [3] [4]. This hydrogen-bonded species exhibits a characteristic butterfly-like conformation with the intramolecular hydrogen bond length measuring approximately 1.59 Å [2].

The equilibrium constant for the keto-enol tautomerism (Ke = [enol]/[keto]) varies significantly with solvent properties. Experimental determinations using nuclear magnetic resonance spectroscopy have revealed that the equilibrium constant is 46 in cyclohexane-d12 and 10 in dimethyl sulfoxide-d6 [5]. These values demonstrate that the enol form predominates in both polar and non-polar environments, though the extent of this predominance varies considerably.

Quantum chemical calculations using the coupled cluster method with spin-component scaling (SCS-CC2) indicate that the diketo tautomer is surprisingly 7-9 kilojoules per mole more stable than the chelated enol form in both gas phase and acetonitrile [2]. However, this small energy difference falls within the computational error margin, making definitive determination of the equilibrium constant challenging without anharmonic frequency calculations [2]. The thermal and entropic contributions assuming harmonic approximation are nearly equivalent for all tautomers, amounting to approximately 560 kilojoules per mole [2].

Solvent Effects on Tautomeric Forms

Solvent polarity and hydrogen bonding capacity exert profound influences on the tautomeric equilibrium of avobenzone [5]. The absorption maximum of the enol form undergoes a bathochromic shift with increasing solvent polarity, ranging from 351 nanometers in cyclohexane to 363 nanometers in dimethyl sulfoxide [5]. This spectral shift indicates a π→π* transition in the carbon-oxygen conjugated ethylene system of the enol form [5].

Polar solvents considerably stabilize the breaking of the intramolecular hydrogen bond that characterizes the chelated enol form [2]. The energy difference between chelated and non-chelated enol forms decreases from 63 kilojoules per mole in gas phase to 41 kilojoules per mole in acetonitrile, demonstrating that polar environments facilitate hydrogen bond disruption through electrostatic stabilization [2].

The photochemical behavior of avobenzone exhibits marked solvent dependence. In polar protic solvents such as methanol, the compound demonstrates excellent photostability with minimal tautomeric conversion [5]. Conversely, in polar aprotic solvents like dimethyl sulfoxide and acetonitrile, photoisomerization from the enol to keto form occurs readily with quantum yields of 0.014 in acetonitrile [6]. Non-polar solvents such as cyclohexane promote photodegradation rather than simple tautomerization, leading to irreversible formation of photoproducts through α-cleavage reactions [5].

The absence of tautomerization in polar protic solvents has been attributed to rapid proton exchange mechanisms via intermolecular hydrogen bonding with solvent molecules [2]. This solvent-mediated proton exchange effectively prevents the accumulation of the keto form and maintains the photoprotective enol configuration [7].

Intramolecular Hydrogen Bonding in Chelated Enol Form

The chelated enol form of avobenzone is stabilized by a remarkably strong intramolecular hydrogen bond that exhibits characteristics of resonance-assisted hydrogen bonding [1] [3]. This hydrogen bond forms between the hydroxyl group and the adjacent carbonyl oxygen, creating a six-membered pseudocyclic structure with extensive π-electron delocalization across the O1–C1–C2–C3–O2–H framework [2].

The methoxy group present in avobenzone facilitates extended delocalization of the enolic form, leading to resonance-assisted hydrogen bonding in the chelated configuration [1]. This combination of π-delocalization and hydrogen bond formation results in exceptionally strong intramolecular interactions with an estimated binding energy of approximately 69.8 kilojoules per mole for the favored orientation [8].

Structural analysis reveals that the intramolecular hydrogen bond length in the ground state chelated enol measures 1.59 Å, which is characteristic of moderately strong hydrogen bonds [2]. The bond exhibits some degree of flexibility, as evidenced by quantum chemical studies that identified both asymmetric O–H···O and symmetric O···H···O conformations in the gas phase at room temperature [2].

The strength of this intramolecular hydrogen bond is evidenced by its resistance to disruption. Breaking this hydrogen bond to form the non-chelated enol requires 63 kilojoules per mole in gas phase and 41 kilojoules per mole in acetonitrile [2]. This substantial energy barrier contributes to the predominance of the chelated form under equilibrium conditions.

Natural bond orbital analysis reveals that the intramolecular hydrogen bonding interaction in avobenzone involves significant charge transfer between the lone pair electrons on the carbonyl oxygen and the antibonding orbital of the hydroxyl bond [9]. The stabilization energy associated with this interaction contributes substantially to the overall molecular stability and influences the electronic properties that govern ultraviolet absorption.

Quantum Chemical Calculations of Tautomeric Stability

Comprehensive quantum chemical investigations using coupled cluster methods with spin-component scaling (SCS-CC2) have provided detailed insights into the relative stabilities of avobenzone tautomers [2]. These calculations employed correlation-consistent basis sets and were performed in both gas phase and solution using continuum solvation models [2].

The computational studies revealed that the diketo tautomer possesses a symmetric structure with respect to the benzene rings and exhibits a carbon-oxygen bond length of 1.24 Å [2]. The O2–C3–C2–C1 dihedral angle was calculated to be 102 degrees, indicating significant deviation from planarity [2]. Surprisingly, the diketo form was found to be 7-9 kilojoules per mole more stable than the chelated enol form in both gas phase and acetonitrile [2].

Time-dependent density functional theory calculations provided vertical electronic excitation energies and oscillator strengths for the various tautomeric forms [2]. The chelated enol tautomer exhibits its first excited singlet state at 3.95 electronvolts in gas phase, which red-shifts to 3.78 electronvolts in acetonitrile [2]. This bright state originates from a πH → πL* transition with a large oscillator strength of approximately 0.9 [2].

The computational analysis of excited state geometries revealed that optimization of the S1 state of the chelated enol at the SCS-CC2 level consistently converged to structures with C1–C2–C3–C4 dihedral angles near 90 degrees, indicating the presence of conical intersections between the excited and ground states [2]. This finding provides theoretical support for the experimentally observed rapid internal conversion processes.

For the diketo tautomer, calculations identified two local minima on the lowest triplet state surface corresponding to nπ* and ππ* states [2]. The relative stability of these triplet states is solvent-dependent, with the nπ* state being more stable in gas phase while the ππ* state becomes favored in polar solvents [2]. This solvent-dependent triplet state ordering has important implications for photodegradation mechanisms.

Structural Analysis of Tautomers

Chelated Enol Form

The chelated enol form adopts a non-planar butterfly-like conformation characterized by extensive π-electron conjugation and a stabilizing intramolecular hydrogen bond [2] [3]. The molecular geometry exhibits significant bond length alternation that reflects the delocalized electronic structure. The O1–C1 bond length of 1.27 Å is intermediate between typical single and double bond values, while the C1–C2 bond measures 1.45 Å [2].

The central diketone bridge displays characteristic enolic bonding patterns with the C2–C3 bond length of 1.39 Å and the C3–O2 bond of 1.34 Å [2]. These bond lengths are consistent with partial double bond character resulting from conjugation across the six-membered hydrogen-bonded ring. The average carbon-carbon bond length in the benzene rings is 1.41 Å, indicating aromatic character is maintained [2].

The intramolecular hydrogen bond geometry features an O2–H distance of approximately 1.59 Å and exhibits some degree of flexibility [2]. The hydrogen bonding interaction creates a pseudocyclic structure that constrains the molecular conformation and contributes to the overall planarity of the conjugated system. The methoxy group maintains its typical geometry with a C–O bond length of 1.36 Å and does not significantly perturb the benzene ring structure [2].

Non-Chelated Enol Forms

The non-chelated enol forms, including rotamers E and Z, exhibit markedly different structural characteristics compared to the chelated configuration [2] [10]. Breaking the intramolecular hydrogen bond leads to significant geometric distortions, with the O2–C3–C4–C5 dihedral angle increasing from 19 degrees in the chelated form to 35 degrees in the non-chelated structure [2].

Rotamer E retains some degree of π-electron delocalization despite the absence of the hydrogen-bonded ring [2]. The structural parameters show only minor differences from the non-chelated enol, with the O2–C3 and C3–C4 bonds changing by approximately 0.01 Å [2]. This conservation of electronic structure suggests that rotamer E maintains partial conjugation across the diketone bridge.

In contrast, rotamer Z displays bond lengths that differ significantly from other enolic forms, indicating substantially reduced π-electron delocalization [2]. The C1–O1 and C2–C3 double bonds measure 1.22 Å and 1.34 Å respectively, values that approach those of isolated carbonyl and alkene functionalities [2]. The carbon-carbon bonds in the benzene rings of rotamer Z are contracted by 0.02-0.03 Å compared to other tautomers, reflecting the localization of π-electron density within the aromatic rings [2].

Diketo Form

The diketo form exhibits a highly symmetric molecular architecture with both benzene rings adopting equivalent orientations relative to the central diketone functionality [2]. This tautomer displays characteristic ketonic structural features with carbon-oxygen bond lengths of 1.24 Å, values typical of isolated carbonyl groups [2]. The symmetric structure minimizes steric interactions between the bulky substituents while maintaining conjugation between the aromatic rings and carbonyl groups.

The molecular conformation of the diketo form features an O2–C3–C2–C1 dihedral angle of 102 degrees, indicating substantial deviation from coplanarity [2]. This twisted geometry reduces unfavorable electronic interactions between the carbonyl groups while preserving some degree of conjugation with the aromatic substituents. The butterfly-like shape allows optimal orbital overlap for electronic delocalization while minimizing steric repulsion.

Conformational analysis identified multiple stable geometries for the diketo tautomer that differ by approximately 5 kilojoules per mole [2]. The most stable configuration exhibits the symmetric arrangement described above, though other conformations remain accessible at ambient temperatures. This conformational flexibility contributes to the complex photophysical behavior observed for the diketo form under various conditions.

Purity

Physical Description

Solid; [Merck Index] Yellow to light tan crystalline powder; [MSDSonline]

Color/Form

Off-white to yellowish, crystalline powde

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Odor

Weak odo

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 17 of 2050 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 2033 of 2050 companies with hazard statement code(s):;

H413 (95.18%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

Sunscreen agents are indicated for the prevention of sunburn. In addition to limiting the skin's exposure to the sun, using sunscreen agents regularly when in the sun may help reduce long-term sun damage such as premature aging of the skin and skin cancer. /Sunscreen agents, topical; Included in US product labeling/

Sunscreen preparations should be applied uniformly and generously to all exposed skin surfaces, including lips, before exposure to UVB radiation. Two applications of the sunscreen may be needed for maximum protection. PABA-containing sunscreens are most effective when applied 1-2 hours before exposure to sunlight. Sunscreen products that are not water resistant should be reapplied after swimming, towel-drying, or profuse sweating and, because most sunscreens are easily removed from the skin, reapplication every 1-2 hours or according to the manufacturer's directions usually is required to provide adequate protection from UVB light. /Sunscreens/

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents, topical/

Vapor Pressure

Other CAS

Absorption Distribution and Excretion

Wikipedia

Trimethylolpropane_triacrylate

Drug Warnings

Because the absorptive characteristics of skin of children younger than 6 months of age may differ from those of adults and because the immaturity of metabolic and excretory pathways of these children may limit their ability to eliminate any percutaneously absorbed sunscreen agent, sunscreen products should be used in children younger than 6 months of age only as directed by a clinician. It is possible that the characteristics of geriatric skin also differ from those of skin in younger adults, but these characteristics and the need for special considerations regarding use of sunscreen preparations in this age group are poorly understood. /Sunscreens/

Little information is available regarding the safety of chronic sunscreen usage, but commercially available physical and chemical sunscreens appear to have a low incidence of adverse effects. Derivatives of PABA, benzophenone, cinnamic acid, and salicylate and 2-phenylbenzimidazole-5-sulfonic acid have caused skin irritation including burning, stinging, pruritus, and erythema on rare occasions. /Sunscreens/

Sunscreens should not be used as a means of extending the duration of solar exposure, such as prolonging sunbathing, and should not be used as a substitute for clothing on usually unexposed sites, such as the trunk and buttocks. /Sunscreens/

For more Drug Warnings (Complete) data for AVOBENZONE (11 total), please visit the HSDB record page.

Use Classification

Fragrance Ingredients

Cosmetics -> Uv absorber; Uv filte

Methods of Manufacturing

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing

1,3-Propanedione, 1-[4-(1,1-dimethylethyl)phenyl]-3-(4-methoxyphenyl)-: ACTIVE

Sunscreens are available in a variety of dosage forms and formulations. ... Because these formulations frequently change and the manufacturers often are reluctant to reveal specific ingredients in their formulations, a listing of commercially available sunscreens is not included in this monograph. /Sunscreens/

Analytic Laboratory Methods

Analyte: avobenzone; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards

Analyte: avobenzone; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards

Analyte: avobenzone; matrix: chemical purity; procedure: gas chromatography with flame ionization detection with comparison to standards

Storage Conditions

Store below 40 °C (104 °F), preferably between 15 and 30 deg. C (59 and 86 deg. F), unless otherwise specified by manufacturer. /Sunscreen agents, topical/

Interactions

Stability Shelf Life

Dates

2: Afonso S, Horita K, Sousa e Silva JP, Almeida IF, Amaral MH, Lobão PA, Costa PC, Miranda MS, Esteves da Silva JC, Sousa Lobo JM. Photodegradation of avobenzone: stabilization effect of antioxidants. J Photochem Photobiol B. 2014 Nov;140:36-40. doi: 10.1016/j.jphotobiol.2014.07.004. Epub 2014 Jul 15. PubMed PMID: 25086322.

3: Kumar P, Deshpande A. Patent review on photostability enhancement of avobenzone and its formulations. Recent Pat Drug Deliv Formul. 2015;9(2):121-8. Review. PubMed PMID: 25643262.

4: Kim MG, Kim TH, Shin BS, Kim MG, Seok SH, Kim KB, Lee JB, Choi HG, Lee YS, Yoo SD. A sensitive LC-ESI-MS/MS method for the quantification of avobenzone in rat plasma and skin layers: Application to a topical administration study. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Oct 15;1003:41-6. doi: 10.1016/j.jchromb.2015.09.014. Epub 2015 Sep 15. PubMed PMID: 26409261.

5: Trossini GH, Maltarollo VG, Garcia RD, Pinto CA, Velasco MV, Honorio KM, Baby AR. Theoretical study of tautomers and photoisomers of avobenzone by DFT methods. J Mol Model. 2015 Dec;21(12):319. doi: 10.1007/s00894-015-2863-2. Epub 2015 Dec 2. PubMed PMID: 26631072.

6: Kim EJ, Kim MJ, Im NR, Park SN. Photolysis of the organic UV filter, avobenzone, combined with octyl methoxycinnamate by nano-TiO2 composites. J Photochem Photobiol B. 2015 Aug;149:196-203. doi: 10.1016/j.jphotobiol.2015.05.011. Epub 2015 Jun 2. PubMed PMID: 26093231.

7: Ceresole R, Han YK, Rosasco MA, Orelli LR, Segall A. Drug-excipient compatibility studies in binary mixtures of avobenzone. J Cosmet Sci. 2013 Sep-Oct;64(5):317-28. PubMed PMID: 24139431.

8: Kawakami CM, Gaspar LR. Mangiferin and naringenin affect the photostability and phototoxicity of sunscreens containing avobenzone. J Photochem Photobiol B. 2015 Oct;151:239-47. doi: 10.1016/j.jphotobiol.2015.08.014. Epub 2015 Aug 15. PubMed PMID: 26318281.

9: Liu JJ, Nazzal S, Chang TS, Tsai T. Preparation and characterization of cosmeceutical liposomes loaded with avobenzone and arbutin. J Cosmet Sci. 2013 Jan-Feb;64(1):9-17. PubMed PMID: 23449127.

10: Chisholm MH, Gustafson TL, Kender WT, Spilker TF, Young PJ. Electronic and spectroscopic properties of avobenzone derivatives attached to ditungsten quadruple bonds. Inorg Chem. 2015 Oct 5;54(19):9438-46. doi: 10.1021/acs.inorgchem.5b01221. Epub 2015 Sep 21. PubMed PMID: 26389702.

11: Trebše P, Polyakova OV, Baranova M, Kralj MB, Dolenc D, Sarakha M, Kutin A, Lebedev AT. Transformation of avobenzone in conditions of aquatic chlorination and UV-irradiation. Water Res. 2016 Sep 15;101:95-102. doi: 10.1016/j.watres.2016.05.067. Epub 2016 May 26. PubMed PMID: 27258620.

12: Chisholm MH, Durr CB, Gustafson TL, Kender WT, Spilker TF, Young PJ. Electronic and Spectroscopic Properties of Avobenzone Derivatives Attached to Mo₂ Quadruple Bonds: Suppression of the Photochemical Enol-to-Keto Transformation. J Am Chem Soc. 2015 Apr 22;137(15):5155-62. doi: 10.1021/jacs.5b01495. Epub 2015 Apr 9. PubMed PMID: 25856290.

13: Yang J, Wiley CJ, Godwin DA, Felton LA. Influence of hydroxypropyl-beta-cyclodextrin on transdermal penetration and photostability of avobenzone. Eur J Pharm Biopharm. 2008 Jun;69(2):605-12. doi: 10.1016/j.ejpb.2007.12.015. Epub 2007 Dec 25. PubMed PMID: 18226883.

14: Paris C, Lhiaubet-Vallet V, Jiménez O, Trullas C, Miranda MA. A blocked diketo form of avobenzone: photostability, photosensitizing properties and triplet quenching by a triazine-derived UVB-filter. Photochem Photobiol. 2009 Jan-Feb;85(1):178-84. doi: 10.1111/j.1751-1097.2008.00414.x. Epub 2008 Jul 30. PubMed PMID: 18673327.

15: Beasley DG, Meyer TA. Characterization of the UVA protection provided by avobenzone, zinc oxide, and titanium dioxide in broad-spectrum sunscreen products. Am J Clin Dermatol. 2010 Dec 1;11(6):413-21. doi: 10.2165/11537050-000000000-00000. PubMed PMID: 20806994.

16: Kojić M, Petković M, Etinski M. A new insight into the photochemistry of avobenzone in gas phase and acetonitrile from ab initio calculations. Phys Chem Chem Phys. 2016 Aug 10;18(32):22168-78. doi: 10.1039/c6cp03533g. PubMed PMID: 27443629.

17: Mbah CJ. Degradation kinetics of butylmethoxydibenzoylmethane (avobenzone) in aqueous solution. Pharmazie. 2007 Oct;62(10):747-9. PubMed PMID: 18236778.

18: Albertini B, Mezzena M, Passerini N, Rodriguez L, Scalia S. Evaluation of spray congealing as technique for the preparation of highly loaded solid lipid microparticles containing the sunscreen agent, avobenzone. J Pharm Sci. 2009 Aug;98(8):2759-69. doi: 10.1002/jps.21636. PubMed PMID: 19067396.

19: Galimany-Rovira F, Miñarro-Carmona M, Pérez-Lozano P, García-Montoya E, Ticó-Grau JR, Suñé-Negre JM. Optimization and Validation of a Fast UPLC Method for Simultaneous Determination of Hydroquinone, Kojic Acid, Octinoxate, Avobenzone, BHA, and BHT. J AOAC Int. 2016 Sep 29. [Epub ahead of print] PubMed PMID: 27874826.

20: Wang C, Bavcon Kralj M, Košmrlj B, Yao J, Košenina S, Polyakova OV, Artaev VB, Lebedev AT, Trebše P. Stability and removal of selected avobenzone's chlorination products. Chemosphere. 2017 May 6;182:238-244. doi: 10.1016/j.chemosphere.2017.04.125. [Epub ahead of print] PubMed PMID: 28500968.